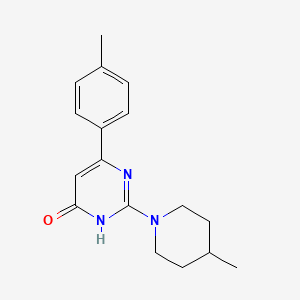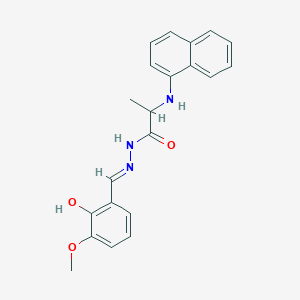
3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as EHT 1864, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
作用機序
3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 works by binding to the switch regions of Rho GTPases, preventing their activation and subsequent downstream signaling. This leads to the inhibition of cell division and migration, ultimately resulting in the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 has also been shown to have other biochemical and physiological effects. It has been reported to improve insulin sensitivity and glucose uptake in skeletal muscle cells, making it a potential treatment for type 2 diabetes. It has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke in animal models.
実験室実験の利点と制限
One advantage of using 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 in lab experiments is its specificity for Rho GTPases. This allows researchers to selectively target these proteins without affecting other cellular processes. However, one limitation of using 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 is its relatively low potency compared to other Rho GTPase inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to non-specific effects.
将来の方向性
There are several future directions for the use of 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 in scientific research. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of other diseases, such as type 2 diabetes and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 and its potential off-target effects.
Conclusion
3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 is a promising small molecule inhibitor that has shown potential in various areas of scientific research, particularly in the field of cancer research. Its specificity for Rho GTPases makes it a valuable tool for studying the role of these proteins in cellular processes. However, further studies are needed to fully understand its mechanism of action and potential off-target effects.
合成法
The synthesis of 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 involves the reaction of 3-(3-ethoxy-4-hydroxyphenyl)acrylic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with phenacyl bromide to yield the final product, 3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864.
科学的研究の応用
3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile 1864 has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of Rho GTPases, which are important regulators of cell division and migration. Inhibition of Rho GTPases has been linked to the suppression of tumor growth and metastasis.
特性
IUPAC Name |
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-2-24-19-11-14(8-9-18(19)23)10-16(12-21)20-22-17(13-25-20)15-6-4-3-5-7-15/h3-11,13,23H,2H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCAPBAJJYRQC-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6077584.png)

![4-benzyl-3-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6077591.png)
![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
![4-chloro-2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B6077612.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B6077619.png)


![1-(5-{[benzyl(ethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6077659.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)

![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6077674.png)